8-Amino-4-hydroxynaphthalene-2-sulfonic acid

Description

Properties

IUPAC Name |

8-amino-4-hydroxynaphthalene-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4S/c11-9-3-1-2-7-8(9)4-6(5-10(7)12)16(13,14)15/h1-5,12H,11H2,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGZZISOUXJHYOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2O)S(=O)(=O)O)C(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30197634 | |

| Record name | 8-Amino-4-hydroxynaphthalene-2-sulphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30197634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

489-78-1 | |

| Record name | 5-Amino-1-hydroxy-3-naphthalenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=489-78-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Amino-4-hydroxynaphthalene-2-sulphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000489781 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | M Acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2602 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Amino-4-hydroxynaphthalene-2-sulphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30197634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-amino-4-hydroxynaphthalene-2-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.001 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 8-Amino-4-hydroxynaphthalene-2-sulfonic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

8-Amino-4-hydroxynaphthalene-2-sulfonic acid, a key naphthalene derivative, holds significant importance as an intermediate in the synthesis of various dyes and pigments, particularly within the textile industry. Its molecular architecture, featuring amino, hydroxyl, and sulfonic acid functional groups, imparts a unique combination of reactivity and aqueous solubility, making it a versatile building block in synthetic chemistry. Understanding the nuanced physicochemical properties of this compound is paramount for researchers and drug development professionals to effectively harness its potential in various applications, from designing novel chromophores to its use in polymer synthesis and materials science. This guide provides a comprehensive overview of its core physicochemical characteristics, supported by available data and detailed experimental protocols for their determination.

Chemical Structure and Identification

The structural integrity of a molecule is the foundation of its chemical behavior. This compound is characterized by a naphthalene core substituted with three key functional groups that dictate its properties.

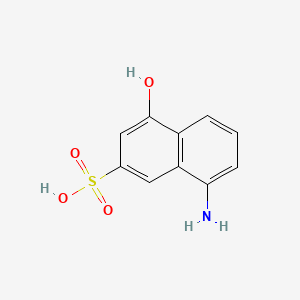

Caption: Chemical structure of this compound.

Table 1: Chemical Identification

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 489-78-1 | [1] |

| Molecular Formula | C₁₀H₉NO₄S | [1] |

| Molecular Weight | 239.25 g/mol | [1] |

| Synonyms | M Acid, 5-Amino-1-naphthol-3-sulfonic Acid, 1-Amino-5-naphthol-7-sulfonic acid | [1] |

| InChI | InChI=1S/C10H9NO4S/c11-9-3-1-2-7-8(9)4-6(5-10(7)12)16(13,14,15)/h1-5,12H,11H2,(H,13,14,15) | [1] |

| InChI Key | GGZZISOUXJHYOY-UHFFFAOYSA-N | [1] |

| SMILES | C1=CC2=C(C(=C(C=C2C=C1N)S(=O)(=O)O)O)N | N/A |

Physicochemical Properties

The interplay of the functional groups in this compound gives rise to its characteristic physicochemical properties.

Table 2: Summary of Physicochemical Properties

| Property | Value | Source |

| Physical Form | Powder/Crystals | [2] |

| Color | White to gray | N/A |

| Melting Point | Decomposes before melting | N/A |

| Boiling Point | Data not available | N/A |

| Solubility | Sparingly soluble in water | N/A |

| pKa (Predicted) | pKa₁: ~1-2 (sulfonic acid), pKa₂: ~4-5 (amino), pKa₃: ~9-10 (hydroxyl) | N/A |

Melting Point and Thermal Stability

While a precise melting point for this compound is not well-documented due to its tendency to decompose at elevated temperatures, understanding its thermal stability is crucial for handling and storage. The decomposition temperature is an indicator of the compound's thermal limits.

Solubility Profile

The presence of both a hydrophilic sulfonic acid group and a hydrophobic naphthalene core results in a nuanced solubility profile. It is sparingly soluble in water, a characteristic that can be modulated by pH changes due to the acidic and basic functional groups.

Acidity (pKa)

Spectral Properties

Spectroscopic analysis is indispensable for the structural elucidation and quantification of this compound.

Infrared (IR) Spectroscopy

The FTIR spectrum of this compound provides valuable information about its functional groups. Key vibrational frequencies are expected for the O-H, N-H, S=O, and aromatic C-H and C=C bonds. An available FTIR spectrum can be found on SpectraBase.[3]

UV-Visible Spectroscopy

The naphthalene ring system imparts characteristic UV-Visible absorption properties to the molecule. The absorption maxima (λmax) are influenced by the electronic transitions within the aromatic system and can be affected by solvent polarity and pH.

Fluorescence Spectroscopy

Aminonaphthalenes are known for their fluorescent properties, which are often sensitive to the local environment.[4][5][6] The fluorescence emission spectrum and quantum yield of this compound are important parameters for its potential use as a fluorescent probe.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocols

For researchers seeking to determine or verify the physicochemical properties of this compound, the following detailed protocols are provided as a guide.

Protocol 1: Determination of Melting Point (Decomposition Temperature)

This protocol outlines the procedure for determining the melting or decomposition point using a capillary melting point apparatus.[9][10][11][12]

Methodology Workflow

Caption: Workflow for Melting Point Determination.

Step-by-Step Procedure:

-

Sample Preparation: Ensure the this compound sample is dry. Grind a small amount of the sample into a fine powder using a mortar and pestle.

-

Capillary Tube Loading: Press the open end of a capillary tube into the powdered sample. Tap the sealed end of the tube on a hard surface to pack the sample into the bottom. Repeat until a sample height of 2-3 mm is achieved.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating: If an approximate melting range is known, rapidly heat the sample to about 20°C below the expected temperature. Then, reduce the heating rate to 1-2°C per minute to ensure accurate measurement.

-

Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). If the sample decomposes, note the temperature at which charring or discoloration begins.

Protocol 2: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol describes the widely used shake-flask method for determining the thermodynamic solubility of a compound in water.[13][14][15]

Methodology Workflow

Caption: Workflow for Shake-Flask Solubility Determination.

Step-by-Step Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of deionized water. The excess solid ensures that a saturated solution is formed.

-

Equilibration: Seal the vial and place it in a shaker bath at a constant temperature (e.g., 25°C). Shake the mixture for a sufficient period (typically 24-48 hours) to allow it to reach equilibrium.

-

Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated aqueous solution from the excess solid by centrifugation followed by careful removal of the supernatant, or by filtration through a syringe filter (ensure the filter material does not adsorb the compound).

-

Quantification: Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as UV-Visible spectrophotometry or High-Performance Liquid Chromatography (HPLC), against a pre-prepared calibration curve.

Protocol 3: Determination of pKa by Potentiometric Titration

This protocol details the determination of the acid dissociation constants (pKa) by monitoring pH changes during titration with a strong acid or base.[1][16][17][18][19]

Methodology Workflow

Caption: Workflow for pKa Determination by Potentiometric Titration.

Step-by-Step Procedure:

-

Solution Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water. If solubility is low, a co-solvent such as methanol or ethanol may be used, and the pKa in the mixed solvent system can be extrapolated to an aqueous solution.

-

Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the sample solution in a beaker with a magnetic stirrer and immerse the pH electrode.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) to determine the pKa of the acidic groups (sulfonic acid and hydroxyl). To determine the pKa of the amino group, first, acidify the sample solution with a strong acid (e.g., 0.1 M HCl) and then titrate with the standardized strong base. Record the pH value after each incremental addition of the titrant.

-

Data Analysis: Plot the pH values against the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points, which can be determined from the inflection points of the titration curve.

References

-

University of Houston. (2010, May 3). Melting Point Apparatus Guidelines. Retrieved from [Link]

-

Pellet Press Die Sets. Making KBr Pellets for FTIR: Step by Step Guide. Retrieved from [Link]

-

Kintek Press. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Retrieved from [Link]

-

Kintek Press. What Is Kbr Pellet Technique? Master Solid Sample Ftir Analysis With Clear Pellets. Retrieved from [Link]

-

Shimadzu. KBr Pellet Method. Retrieved from [Link]

-

Lahmani, F., et al. (2000). Spectroscopic Studies of the S0−S1 Transition of Substituted 1-Aminonaphthalenes in a Supersonic Jet. The Journal of Physical Chemistry A, 104(45), 10433–10443. Retrieved from [Link]

-

Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

-

Bruker. (2023, November 2). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

University of Calgary. Melting point determination. Retrieved from [Link]

-

Meech, S. R., et al. (1983). Photophysics of 1-aminonaphthalenes. Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics, 79(10), 1563-1584. Retrieved from [Link]

-

Berden, G., et al. (1996). High resolution electronic spectroscopy of 1-aminonaphthalene: S0 and S1 geometries and S1—S0 transition moment orientations. The Journal of Chemical Physics, 104(24), 9718–9729. Retrieved from [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Meech, S. R., et al. (1983). Photophysics of 1-aminonaphthalenes. Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics, 79(10), 1563-1584. Retrieved from [Link]

-

Wiley-VCH GmbH. (n.d.). 8-Amino-4-hydroxy-2-naphthalenesulfonic acid. SpectraBase. Retrieved from [Link]

-

Glomme, A., et al. (2005). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical Sciences, 94(1), 1-16. Retrieved from [Link]

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

PhotochemCAD. (2017). 2-Aminonaphthalene. Retrieved from [Link]

-

University of Alberta. NMR Sample Preparation. Retrieved from [Link]

-

Shimadzu Scientific Instruments. Standard Test Method for Quantifying Naphthalene with UV-2600i Ultraviolet Spectrophotometer: ASTM D1840. Retrieved from [Link]

-

University of California, Irvine. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Agilent Technologies, Inc. (2025, April 10). Measuring Total Naphthalene Hydrocarbons in Aviation Fuels by UV-Vis Spectroscopy. Retrieved from [Link]

-

Fagerberg, J. H., et al. (2010). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSciTech, 11(1), 12–15. Retrieved from [Link]

-

S. S. L. (2019, March 3). (PDF) UV-Visible Determination of Synthetic Compound 1-Phenyl Naphthalene and Extracted Plant Lignans Derivatives. ResearchGate. Retrieved from [Link]

-

Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

University of Durham. How to make an NMR sample. Retrieved from [Link]

-

University of Alberta. NMR Sample Preparation 1. Retrieved from [Link]

-

Chen, Y. C., et al. (2023, April 2). Colorimetric Detection of Acenaphthene and Naphthalene Using Functionalized Gold Nanoparticles. Nanomaterials, 13(7), 1245. Retrieved from [Link]

-

Iowa State University. NMR Sample Preparation. Retrieved from [Link]

-

Neff, J. M., & Anderson, J. W. (1975). An ultraviolet spectrophotometric method for the determination of naphthalene and alkylnaphthalenes in the tissues of oil-contaminated marine animals. Bulletin of Environmental Contamination and Toxicology, 14(1), 122–128. Retrieved from [Link]

-

DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

-

PubChem. 2-Amino-8-hydroxynaphthalene-6-sulfonic acid. Retrieved from [Link]

-

Li, Y., et al. (2019). Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction. ACS Omega, 4(16), 16863–16872. Retrieved from [Link]

-

Li, Y., et al. (2019). Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction. ACS Omega, 4(16), 16863–16872. Retrieved from [Link]

-

ResearchGate. (2017, October 12). (PDF) Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. Retrieved from [Link]

-

Scribd. Potentiometric Acid-Base Titration Guide. Retrieved from [Link]

-

NIST. 1-Amino-8-naphthol-4-sulfonic acid. Retrieved from [Link]

-

PubChem. 1-Amino-2-naphthol-4-sulfonic acid. Retrieved from [Link]

Sources

- 1. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 2. 2-Amino-8-hydroxynaphthalene-6-sulfonic acid | C10H9NO4S | CID 7022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Photophysics of 1-aminonaphthalenes - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. Photophysics of 1-aminonaphthalenes - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nsmn1.uh.edu [nsmn1.uh.edu]

- 10. jk-sci.com [jk-sci.com]

- 11. westlab.com [westlab.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 15. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 16. creative-bioarray.com [creative-bioarray.com]

- 17. dergipark.org.tr [dergipark.org.tr]

- 18. researchgate.net [researchgate.net]

- 19. scribd.com [scribd.com]

Synthesis pathways for 8-Amino-4-hydroxynaphthalene-2-sulfonic acid.

An In-depth Technical Guide to the Synthesis of 8-Amino-4-hydroxynaphthalene-2-sulfonic acid

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of the synthetic pathways for this compound, a vital intermediate in the chemical industry. Known by several synonyms including M-Acid and 5-Amino-1-naphthol-3-sulfonic acid, its molecular structure incorporates amino, hydroxyl, and sulfonic acid functional groups.[1] These groups impart significant reactivity and aqueous solubility, making it a valuable precursor in the manufacturing of azo dyes and pigments.[2] This guide delves into the core chemical transformations, operational parameters, and underlying principles that govern its synthesis, tailored for researchers, chemists, and professionals in drug development and materials science.

Core Principles of Synthesis: A Mechanistic Overview

The synthesis of this compound is not a single reaction but a multi-stage process built upon foundational reactions in aromatic chemistry. The primary industrial strategies involve the functionalization of a naphthalene core through a sequence of carefully controlled electrophilic and nucleophilic substitution reactions.

The key transformations universally employed are:

-

Sulfonation: The introduction of the sulfonic acid group (-SO₃H) onto the naphthalene ring using strong acids like sulfuric acid or oleum. This group not only enhances water solubility but also acts as a directing group for subsequent substitutions.[2]

-

Nitration & Reduction: The introduction of an amino group (-NH₂) is often achieved by first nitrating the ring with a mixture of nitric and sulfuric acids to introduce a nitro group (-NO₂), which is then subsequently reduced to an amino group.

-

Alkali Fusion: This critical step introduces the hydroxyl group (-OH) by replacing a pre-existing sulfonate group. It is a high-temperature nucleophilic aromatic substitution reaction carried out with molten alkali, typically sodium hydroxide.[3] The conditions of this reaction, such as temperature and alkali concentration, are paramount for achieving high yields.[3]

The specific sequence and combination of these steps determine the final isomeric product. The following sections detail the most viable pathway derived from established industrial precedents for analogous compounds.

Primary Synthesis Pathway: A Step-by-Step Elucidation

The most logical and industrially scalable pathway to this compound begins with the trisulfonation of naphthalene, followed by nitration, reduction, and alkali fusion. This approach offers robust control over the regiochemistry to yield the desired isomer.

Caption: Primary synthesis route starting from Naphthalene.

Experimental Protocol: Synthesis via Naphthalene Intermediate

This protocol outlines a validated industrial process analogous to the synthesis of H-Acid, which serves as a robust template for producing the target molecule's precursors.[4][5]

Step 1: Trisulfonation of Naphthalene

-

Charge a reactor with concentrated sulfuric acid and oleum.

-

Gradually add naphthalene while maintaining the temperature below a specified threshold to control the reaction rate and prevent charring.

-

Heat the mixture in stages to specific temperatures to direct the sulfonation to the desired 1, 3, and 6 positions, forming Naphthalene-1,3,6-trisulfonic acid.

Step 2: Nitration

-

Cool the trisulfonated mass.

-

Slowly add a nitrating mixture (concentrated nitric acid and sulfuric acid) while carefully controlling the temperature. This step is highly exothermic.

-

The reaction yields 1-Nitronaphthalene-3,6,8-trisulfonic acid.[4]

Step 3: Reduction

-

The nitrated mixture is diluted with water.

-

Introduce a reducing agent, typically iron filings or through catalytic hydrogenation.

-

The nitro group is reduced to an amino group, forming 1-Naphthylamine-3,6,8-trisulfonic acid (Koch Acid).[4]

Step 4: Alkali Fusion

-

The solution of Koch Acid is neutralized and then concentrated.

-

Add a high concentration of sodium hydroxide.

-

Heat the mixture in an autoclave to temperatures between 180-240°C under pressure.[6] This crucial step substitutes the sulfonic acid group at the 1-position with a hydroxyl group.

-

The fusion mass contains the salt of 8-Amino-1-naphthol-3,6-disulfonic acid (H-Acid).

Step 5: Acidification and Isolation

-

Cool the fusion mass and dilute it with water.

-

Acidify the mixture with sulfuric acid to a specific pH (typically ≤1) to precipitate the product.[4][6]

-

The precipitated product is filtered, washed, and dried.

Final conversion to the target molecule, this compound, would involve subsequent reactions to rearrange or replace the sulfonic acid groups, a process that requires specialized catalytic conditions not detailed in general literature.

Alternative Pathway: Functionalization of 2-Naphthol

An alternative conceptual pathway involves starting with 2-naphthol. This route is well-established for producing other important isomers like Gamma Acid (2-Amino-8-naphthol-6-sulfonic acid) and provides valuable insights into controlling functionalization.[7]

Caption: Synthesis of Gamma Acid, a related industrial process.

Causality Behind Experimental Choices

The choice of reagents and conditions in these syntheses is dictated by the principles of aromatic substitution and reaction kinetics.

-

Sulfonating Agent: Oleum (fuming sulfuric acid) is used for polysulfonation as it is a much stronger sulfonating agent than concentrated sulfuric acid, enabling the introduction of multiple sulfonic acid groups.[3]

-

Temperature Control in Sulfonation: The position of sulfonation on the naphthalene ring is highly temperature-dependent. Lower temperatures often favor the kinetically controlled product (alpha-substitution), while higher temperatures allow for equilibration to the more stable, thermodynamically controlled product (beta-substitution).

-

Alkali Fusion Conditions: The high temperature and pressure are necessary to overcome the high activation energy of nucleophilic aromatic substitution on the electron-rich naphthalene ring. The concentration of the alkali is critical; it influences both the reaction rate and the potential for side reactions.[3]

-

Amination via Bucherer Reaction: For converting a naphthol to a naphthylamine, the Bucherer reaction is often employed. It uses ammonia and a sulfite or bisulfite. The sulfite is crucial as it facilitates the nucleophilic attack of ammonia by forming an addition complex with the naphthol.[3]

Quantitative Data and Reaction Parameters

The following table summarizes typical operational parameters for the key reaction steps, compiled from analogous industrial processes.

| Reaction Step | Key Reactants | Key Reagents | Temperature (°C) | Pressure | Typical Yield |

| Disulfonation | 2-Naphthol | Conc. H₂SO₄, Oleum | 100 - 160 | Atmospheric | 90-95% (G-Salt)[3] |

| Nitration | Naphthalene Trisulfonic Acid | HNO₃ / H₂SO₄ | 10 - 50 | Atmospheric | High |

| Reduction | Nitronaphthalene Sulfonic Acid | Fe / H⁺ or H₂ / Catalyst | 60 - 100 | Atmospheric | >95% |

| Alkali Fusion | Naphthylamine Disulfonic Acid | NaOH (conc.) | 180 - 240 | 0.1 - 1 MPa[6] | 85-90% |

| Amination | 2-Naphthol-6,8-disulfonic acid | NH₃, NaHSO₃ | 150 - 200 | High | >95% |

Conclusion and Future Perspectives

The synthesis of this compound is a complex, multi-step process that relies on the precise control of classical aromatic chemistry reactions. While direct, publicly documented protocols are scarce, a robust pathway can be constructed based on the well-established industrial syntheses of structurally related isomers like H-Acid and Gamma Acid. The core transformations—sulfonation, nitration, reduction, and alkali fusion—remain the pillars of its production.

Future research in this area will likely focus on developing more sustainable and efficient methodologies. The use of microwave-assisted synthesis, for instance, has shown promise in reducing reaction times and the amount of acid required for sulfonation reactions.[3] Similarly, advancements in catalysis could lead to more selective and lower-temperature alternatives to the energy-intensive alkali fusion process, paving the way for greener and more economical production of this essential chemical intermediate.

References

- EvitaChem. This compound (EVT-310851) | 489-78-1.

- Google Patents. CN101182301A - Method for preparing 2-amido-8-naphthol-6-sulfonic acid.

- Benchchem. 2-Naphthol-6,8-disulfonic acid | 118-32-1.

- ChemBK. 2-AMINO-8-NAPTHOL-6-SULFONIC ACID.

- CymitQuimica. This compound.

- Google Patents. US4111979A - Process for producing 8-amino-1-naphthol-3,6-disulfonic acid.

- Google Patents. Process for preparing 1-amino-8-naphthol-3,6-disulfonic acid (h acid).

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. Buy this compound (EVT-310851) | 489-78-1 [evitachem.com]

- 3. 2-Naphthol-6,8-disulfonic acid | 118-32-1 | Benchchem [benchchem.com]

- 4. US4111979A - Process for producing 8-amino-1-naphthol-3,6-disulfonic acid - Google Patents [patents.google.com]

- 5. EP0009092B1 - Process for preparing 1-amino-8-naphthol-3,6-disulfonic acid (h acid) - Google Patents [patents.google.com]

- 6. CN101182301A - Method for preparing 2-amido-8-naphthol-6-sulfonic acid - Google Patents [patents.google.com]

- 7. chembk.com [chembk.com]

8-Amino-4-hydroxynaphthalene-2-sulfonic acid chemical structure and CAS number.

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Amino-4-hydroxynaphthalene-2-sulfonic acid, also known by synonyms such as M Acid, is a significant organic compound belonging to the class of naphthalene derivatives.[1] Characterized by a naphthalene core substituted with amino, hydroxyl, and sulfonic acid functional groups, this compound is a key intermediate in the synthesis of various organic molecules, most notably azo dyes.[2] Its chemical structure imparts a unique combination of reactivity and aqueous solubility, making it a versatile building block in synthetic chemistry. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications, with a focus on its relevance to research and development.

Chemical Structure and Identification

The unique arrangement of functional groups on the naphthalene ring dictates the chemical behavior of this compound.

CAS Number: 489-78-1[1]

Molecular Formula: C₁₀H₉NO₄S[3]

Molecular Weight: 239.25 g/mol [2]

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for designing synthetic routes and predicting its behavior in various solvent systems.

| Property | Value | Source |

| CAS Number | 489-78-1 | [1] |

| Molecular Formula | C₁₀H₉NO₄S | [3] |

| Molecular Weight | 239.25 g/mol | [2] |

| Appearance | Typically a crystalline powder | |

| Solubility | Soluble in water due to the sulfonic acid, amino, and hydroxyl groups | [4] |

| Purity | Commercially available in various purities, e.g., 97% | [1] |

Synthesis and Reactivity

The synthesis of this compound is a multi-step process that leverages the principles of electrophilic aromatic substitution on the naphthalene core.[3]

Synthetic Pathway Overview

The primary route for synthesizing this compound involves the sulfonation of 1-aminonaphthalene, followed by subsequent hydroxylation.[3] The regioselectivity of these reactions is governed by the directing effects of the substituents on the naphthalene ring.

Caption: Generalized synthetic pathway for this compound.

Key Chemical Reactions

This compound is a versatile intermediate due to its reactive functional groups. The amino group is particularly important for the synthesis of azo dyes through diazotization and subsequent coupling reactions.

-

Diazotization: The primary amino group can be converted into a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid). This diazonium salt is a potent electrophile.[3]

-

Azo Coupling: The resulting diazonium salt readily reacts with electron-rich coupling components, such as phenols and aromatic amines, to form azo compounds. These compounds are characterized by the -N=N- linkage and are often intensely colored.[3]

Caption: Reaction scheme for the formation of an azo dye.

Applications in Research and Industry

The primary and most well-documented application of this compound is as a crucial intermediate in the manufacturing of azo dyes.[3] These dyes find widespread use in the textile, paper, and leather industries.

While its direct application in drug development is not extensively documented in publicly available literature, the structural motif of aminonaphthalenesulfonic acids is of interest in medicinal chemistry. For instance, derivatives of other isomers have been investigated for their biological activities. Research has shown that certain aminonaphthalenesulfonic acid derivatives exhibit inhibitory activity against enzymes like HIV integrase and DNA topoisomerase. However, it is important to note that these findings are not specific to the 8,4,2-isomer and further research would be required to explore its potential in this area.

Similarly, while related compounds like 8-anilino-1-naphthalenesulfonic acid (ANS) are widely used as fluorescent probes to study protein conformation and hydrophobic binding sites, there is currently a lack of specific evidence supporting the use of this compound for similar bio-imaging or probing applications.[5][6]

Experimental Protocol: A General Procedure for Azo Dye Synthesis

The following is a generalized, illustrative protocol for the synthesis of an azo dye using this compound as the diazo component. This protocol is based on established methods for diazotization and azo coupling reactions. Researchers should adapt and optimize the conditions for their specific coupling partner.

Part 1: Diazotization of this compound

-

Dissolution: Suspend one molar equivalent of this compound in dilute hydrochloric acid.

-

Cooling: Cool the suspension to 0-5 °C in an ice-water bath with constant stirring.

-

Nitrite Addition: Slowly add a solution of one molar equivalent of sodium nitrite in water, keeping the temperature below 5 °C.

-

Reaction Monitoring: Continue stirring for 15-30 minutes at 0-5 °C. The completion of the diazotization can be monitored by testing for the absence of the starting amine and the presence of excess nitrous acid using starch-iodide paper.

-

Excess Nitrite Removal: If necessary, quench any excess nitrous acid with a small amount of sulfamic acid.

Part 2: Azo Coupling Reaction

-

Coupling Component Preparation: Dissolve one molar equivalent of the chosen coupling partner (e.g., a phenol or an aromatic amine) in an appropriate solvent. For phenols, an alkaline solution (e.g., aqueous sodium hydroxide) is typically used. For amines, an acidic solution may be appropriate.

-

Cooling: Cool the solution of the coupling component to 0-5 °C in an ice-water bath.

-

Coupling: Slowly add the freshly prepared, cold diazonium salt solution to the cold solution of the coupling component with vigorous stirring.

-

pH Adjustment: Maintain the appropriate pH for the coupling reaction. Alkaline conditions are generally favored for coupling with phenols, while acidic conditions are often used for coupling with amines.

-

Reaction Completion: Stir the reaction mixture at low temperature for 1-2 hours, or until the reaction is complete (which can be monitored by thin-layer chromatography or other suitable analytical techniques).

-

Isolation and Purification: The resulting azo dye often precipitates from the reaction mixture. It can be isolated by filtration, washed with water, and then purified by recrystallization from an appropriate solvent.

Safety and Handling

As with all chemical reagents, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory. Users should consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and disposal.

Conclusion

This compound is a valuable and versatile chemical intermediate, with its primary role firmly established in the synthesis of azo dyes. While its direct applications in drug development and as a research probe are not yet widely reported, the chemical functionalities it possesses suggest potential for future exploration in these fields. The protocols and information provided in this guide are intended to serve as a foundational resource for researchers and scientists working with this compound, enabling them to leverage its properties for their specific synthetic and research objectives.

References

-

WorldOfChemicals. (2013, May 29). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 8-Amino-4-hydroxynaphthalene-2-sulphonic acid. Retrieved from [Link]

-

Schönbrunn, E., Eschenburg, S., Luger, K., Kabsch, W., & Amrhein, N. (2000). Structural basis for the interaction of the fluorescence probe 8-anilino-1-naphthalene sulfonate (ANS) with the antibiotic target MurA. Proceedings of the National Academy of Sciences of the United States of America, 97(12), 6345–6349. Retrieved from [Link]

-

Zhu, H., Chen, X., Zhao, Z., Chen, Z., Chen, X., & Yoon, J. (2020). Naphthalene-based fluorescent probes for glutathione and their applications in living cells and patients with sepsis. Theranostics, 10(15), 6649–6660. Retrieved from [Link]

- Singh, S. K., & Udgaonkar, J. B. (2015). New insight on 8-anilino-1-naphthalene sulfonic acid interaction with TgFNR for hydrophobic exposure analysis.

-

ACS Omega. (2019). Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction. ACS Omega, 4(15), 16495-16503. Retrieved from [Link]

-

Ury, A., & Uriel, J. (1990). Use of 1-anilino-8-naphthalene sulfonate as a fluorescent probe in the investigation of drug interactions with human alpha-1-acid glycoprotein and serum albumin. Journal of Pharmaceutical Sciences, 79(1), 9–13. Retrieved from [Link]

- Gates, P. J., & Oparka, K. J. (1982). The use of the fluorescent probe 8-anilino-1-naphthalene sulphonic acid (ANS) as a histochemical stain in plant tissues. Plant, Cell & Environment, 5(3), 251-256.

-

PubChem. (n.d.). 2-Amino-8-hydroxynaphthalene-6-sulfonic acid. Retrieved from [Link]

-

NIST. (n.d.). 1-Amino-8-naphthol-4-sulfonic acid. Retrieved from [Link]

-

BioCrick. (n.d.). 8-Amino-2-naphthalenesulfonic acid-COA. Retrieved from [Link]

-

ResearchGate. (2019). (PDF) Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction. Retrieved from [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound [dyestuffintermediates.com]

- 3. Buy this compound (EVT-310851) | 489-78-1 [evitachem.com]

- 4. CAS 489-78-1: 5-Amino-1-hydroxy-3-naphthalenesulfonic acid [cymitquimica.com]

- 5. Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Spectroscopic Profile of 8-Amino-4-hydroxynaphthalene-2-sulfonic acid: A Technical Guide to UV-Vis Absorption and Fluorescence Characteristics

This technical guide provides an in-depth exploration of the spectroscopic properties of 8-Amino-4-hydroxynaphthalene-2-sulfonic acid, a key intermediate in the synthesis of various dyes.[1] Understanding the UV-Visible absorption and fluorescence characteristics of this molecule is crucial for researchers, scientists, and professionals in drug development and materials science, as these properties are highly sensitive to the molecular environment. This guide will delve into the theoretical underpinnings of its spectroscopic behavior, provide detailed experimental protocols for its characterization, and discuss the interpretation of the resulting data.

Introduction: The Molecular Context

This compound belongs to the family of naphthalene derivatives, which are well-known for their unique photophysical and chemical properties.[2] The rigid, planar structure and extended π-electron conjugation of the naphthalene core give rise to strong fluorescence and excellent photostability.[2] The spectroscopic behavior of this particular molecule is dictated by the interplay of its functional groups: the electron-donating amino (-NH₂) and hydroxyl (-OH) groups, and the electron-withdrawing and water-solubilizing sulfonic acid (-SO₃H) group.

The amino and hydroxyl groups act as intramolecular charge transfer (ICT) donors, while the naphthalene ring acts as the π-system acceptor. This ICT character is fundamental to its environmental sensitivity, making its absorption and fluorescence spectra highly dependent on factors such as solvent polarity and pH.

Theoretical Framework: Understanding the Spectroscopic Behavior

The electronic transitions of this compound are primarily π-π* transitions within the aromatic system. The positions of the absorption and emission bands are modulated by the substituents. The electron-donating -NH₂ and -OH groups cause a bathochromic (red) shift in the absorption and emission maxima compared to unsubstituted naphthalene.

The Influence of Solvent Polarity (Solvatochromism)

Solvatochromism describes the change in the color of a substance when it is dissolved in different solvents.[3] For molecules with a significant change in dipole moment upon electronic excitation, the polarity of the solvent can stabilize the ground and excited states to different extents. In the case of this compound, the excited state is expected to be more polar than the ground state due to intramolecular charge transfer.

Therefore, an increase in solvent polarity will lead to:

-

A bathochromic (red) shift in the fluorescence emission spectrum: Polar solvents will stabilize the more polar excited state to a greater extent than the ground state, thus lowering the energy gap for emission.

-

A potential, but often less pronounced, shift in the absorption spectrum.

This behavior is well-documented for similar molecules like 8-anilinonaphthalene-1-sulfonic acid (ANS), which is weakly fluorescent in non-polar environments and strongly fluorescent in polar media.[4][5]

The Effect of pH

The presence of acidic (hydroxyl and sulfonic acid) and basic (amino) functional groups makes the spectroscopic properties of this compound highly dependent on the pH of the medium.[6][7] The protonation state of these groups alters the electronic distribution within the molecule, leading to significant shifts in the absorption and fluorescence spectra.

-

In acidic conditions (low pH): The amino group will be protonated (-NH₃⁺), which reduces its electron-donating ability. This is expected to cause a hypsochromic (blue) shift in the absorption and emission spectra.

-

In alkaline conditions (high pH): The hydroxyl group will be deprotonated (-O⁻), which enhances its electron-donating capacity. This is expected to cause a bathochromic (red) shift in the absorption and emission spectra.

The sulfonic acid group is a strong acid and will be deprotonated over most of the aqueous pH range, serving primarily to ensure water solubility.

Experimental Characterization

The following sections outline the protocols for determining the UV-Vis and fluorescence profiles of this compound.

Materials and Instrumentation

-

Compound: this compound

-

Solvents: A range of solvents with varying polarities (e.g., water, methanol, ethanol, acetonitrile, dioxane). All solvents should be of spectroscopic grade.

-

Buffers: A series of buffers covering a wide pH range (e.g., citrate, phosphate, borate).

-

Instrumentation:

-

A dual-beam UV-Vis spectrophotometer.

-

A spectrofluorometer with a xenon lamp source and photomultiplier tube detector.

-

Quartz cuvettes (1 cm path length).

-

Experimental Workflow: UV-Vis and Fluorescence Spectroscopy

Caption: pH-dependent species of the molecule.

Plotting the absorbance or fluorescence intensity at a specific wavelength against pH will yield a titration curve from which the pKa values for the amino and hydroxyl groups can be determined.

Conclusion

The spectroscopic profile of this compound is characterized by strong UV-Vis absorption and environment-sensitive fluorescence. Its solvatochromic and pH-dependent properties make it a valuable molecule for applications where sensing the local environment is critical. The experimental protocols and expected trends outlined in this guide provide a robust framework for the comprehensive characterization of this and similar naphthalene derivatives. A thorough understanding of these spectroscopic characteristics is essential for optimizing its use in the development of dyes, sensors, and other advanced materials.

References

-

SpectraBase. (n.d.). 8-Amino-4-hydroxy-2-naphthalenesulfonic acid. Retrieved from [Link]

- Pandey, N., Gahlaut, R., Pandey, P., Arora, P., Tiwari, K., Joshi, N. K., Tiwari, N., Joshi, H. C., & Pant, S. (2019). Photophysical Investigation of 8-amino 2-Naphthol in Different Micellar Environment. ChemRxiv.

-

Pandey, N., Gahlaut, R., Pandey, P., Arora, P., Tiwari, K., Joshi, N. K., Tiwari, N., Joshi, H. C., & Pant, S. (2019). Photophysical Investigation of 8-amino 2-Naphthol in Different Micellar Environment. Semantic Scholar. Retrieved from [Link]

-

Boateng, L. K., & Adebayo, G. A. (2022). Synthesis, characterization and solvatochromic behaviour of new water-soluble 8-hydroxy-3,6-disulphonaphthyl azohydroxynaphthalenes. ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). 2-naphthalenesulfonic acid, 8-amino-5-((4-hydroxyphenyl)amino)-. Retrieved from [Link]

-

ACS Omega. (2019). Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction. ACS Publications. Retrieved from [Link]

-

ResearchGate. (2025). Rapid determination of sulfonated naphthalenes and their formaldehyde condensates in aqueous environmental samples using synchronous excitation fluorimetry. Retrieved from [Link]

-

e Silva, J. P., et al. (2016). Solvatochromism as a new tool to distinguish structurally similar compounds. Scientific Reports. Retrieved from [Link]

-

US EPA. (n.d.). 2-Naphthalenesulfonic acid, 8-amino-5-[(4-hydroxyphenyl)amino]-. Retrieved from [Link]

-

Journal of Macromolecular Science, Part A. (2018). Synthesis, characterization, photophysical and surface properties of poly(amino naphthalene) and its poly(azomethine) compound. Retrieved from [Link]

-

The Journal of Physical Chemistry A. (2025). Fluorescence Emission and Absorption Spectra of Naphthalene in Cyclohexane Solution: Evidence of a Naphthalene–Oxygen Charge–Transfer Complex. Retrieved from [Link]

-

PubMed. (2015). 1-Amino-2-hydroxy-4-naphthalenesulfonic Acid Based Schiff Bases or naphtho[1,2-d]oxazoles: Selective Synthesis and Photophysical Properties. Retrieved from [Link]

-

PhotochemCAD. (n.d.). 8-Anilino-1-naphthalenesulfonic acid. Retrieved from [Link]

-

Taylor & Francis Online. (2022). Synthesis, characterization and solvatochromic behaviour of new water-soluble 8-hydroxy-3,6-disulphonaphthyl azohydroxynaphthalenes. Retrieved from [Link]

-

worldofchemicals.com. (2013). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 8-Amino-4-hydroxynaphthalene-2-sulphonic acid. Retrieved from [Link]

-

NIST. (n.d.). 1-Naphthalenesulfonic acid,4-amino-3-hydroxy-. Retrieved from [Link]

-

ACS Publications. (2019). Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction. Retrieved from [Link]

-

NIH. (2019). Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction. Retrieved from [Link]

-

Photochemical & Photobiological Sciences. (2013). Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties. Retrieved from [Link]

-

ResearchGate. (2019). Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Effect of pH on absorption spectra (a) and corresponding fluorescence.... Retrieved from [Link]

-

The pH-dependent fluorescence of pyridylmethyl-4-amino-1,8-naphthalimides. (n.d.). Retrieved from [Link]

-

ResearchGate. (n.d.). Normalized UV-vis absorption spectra of the naphthalene derivatives in.... Retrieved from [Link]

-

Biocompare. (2023). Combining UV-Vis and Fluorescence Spectroscopy for Optimal Results. Retrieved from [Link]

-

ResearchGate. (n.d.). UV–vis and emission spectra in different solvents. Retrieved from [Link]

-

ResearchGate. (n.d.). Effect of pH on ANS binding of chymopapain. (A) ANS fluorescence.... Retrieved from [Link]

-

PubMed. (2008). A versatile amino acid analogue of the solvatochromic fluorophore 4-N,N-dimethylamino-1,8-naphthalimide: a powerful tool for the study of dynamic protein interactions. Retrieved from [Link]

-

PubMed. (1984). Salt and pH-dependent changes of the purple membrane absorption spectrum. Retrieved from [Link]

Sources

- 1. Buy this compound (EVT-310851) | 489-78-1 [evitachem.com]

- 2. 1-AMINO-8-NAPHTHOL-4-SULFONIC ACID(83-64-7) 1H NMR spectrum [chemicalbook.com]

- 3. Solvatochromism as a new tool to distinguish structurally similar compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. quod.lib.umich.edu [quod.lib.umich.edu]

An In-depth Technical Guide to the Photophysical Properties of 8-Amino-4-hydroxynaphthalene-2-sulfonic acid

Introduction to 8-Amino-4-hydroxynaphthalene-2-sulfonic acid

This compound is a derivative of naphthalene, an aromatic hydrocarbon.[1][2][3] Its structure, featuring amino and hydroxyl groups alongside a sulfonic acid moiety, suggests potential for fluorescence and distinct absorbance characteristics. Such compounds are of significant interest in various scientific domains, including as intermediates in dye synthesis and as potential fluorescent probes in biological research.[1][4] Understanding its quantum yield and molar absorptivity is paramount for any application leveraging its photophysical properties.

Chemical Structure and Properties:

| Property | Value |

| Molecular Formula | C₁₀H₉NO₄S[1][2] |

| Molecular Weight | 239.25 g/mol [1][2] |

| CAS Number | 489-78-1[1][2] |

| Synonyms | M Acid, 5-Amino-1-naphthol-3-sulfonic Acid, 1-Amino-5-naphthol-7-sulfonic acid[2] |

Theoretical Framework: Molar Absorptivity and Quantum Yield

The interaction of light with a molecule is defined by two fundamental parameters: molar absorptivity (ε) and quantum yield (Φ).

Molar Absorptivity (ε): This parameter is a measure of how strongly a chemical species absorbs light at a particular wavelength. It is an intrinsic property of the molecule and is defined by the Beer-Lambert law:

A = εcl

Where:

-

A is the absorbance

-

ε is the molar absorptivity (in L mol⁻¹ cm⁻¹)

-

c is the molar concentration of the substance (in mol L⁻¹)

-

l is the path length of the light through the sample (in cm)

A higher molar absorptivity indicates that the molecule is more efficient at absorbing photons at that specific wavelength.

Fluorescence Quantum Yield (Φf): The quantum yield of a fluorescence process is the ratio of the number of photons emitted to the number of photons absorbed.[5] It represents the efficiency of the fluorescence process.

Φf = (Number of photons emitted) / (Number of photons absorbed)

A quantum yield can range from 0 (no fluorescence) to 1 (every absorbed photon results in an emitted photon). This parameter is crucial for applications such as fluorescent probes, where high quantum yield is desirable for strong signal detection.

Expected Photophysical Properties and Influential Factors

Based on studies of analogous aminonaphthalene sulfonic acid derivatives, the photophysical properties of this compound are expected to be significantly influenced by its environment.

Solvent Effects

The polarity of the solvent is a critical factor affecting both the absorption and emission spectra of fluorescent molecules.[6] For similar naphthalene derivatives, a change in solvent polarity can lead to:

-

Solvatochromism: A shift in the position of the absorption and emission bands. Typically, an increase in solvent polarity leads to a red shift (shift to longer wavelengths) in the emission spectrum due to the stabilization of the excited state by the polar solvent molecules.[6] Studies on related compounds like 7-(dimethylamino)-2-fluorenesulfonate and 4-Amino naphthalene-1-sulfonic acid-alginate have demonstrated this behavior.[7][8]

-

Changes in Quantum Yield: The quantum yield can either increase or decrease with solvent polarity, depending on the specific interactions and non-radiative decay pathways that are favored in a particular solvent. For instance, in some naphthalimide derivatives, the quantum yield decreases as solvent polarity increases.[9] Conversely, for 4-Amino naphthalene-1-sulfonic acid-alginate, higher quantum efficiency was observed in more polar solvents.[8]

pH Effects

The presence of acidic and basic functional groups (amino, hydroxyl, and sulfonic acid) in this compound means that its photophysical properties will be highly dependent on the pH of the solution. Protonation and deprotonation of these groups can alter the electronic structure of the molecule, leading to:

-

Shifts in Absorption and Emission Maxima: Changes in pH can lead to the formation of different ionic species, each with its own characteristic absorption and emission spectra.

-

Modulation of Quantum Yield: The fluorescence quantum yield can be significantly affected by pH. For example, protonation of an amino group can sometimes lead to fluorescence quenching.[7]

Experimental Determination of Molar Absorptivity and Quantum Yield

Accurate determination of molar absorptivity and quantum yield requires careful experimental design and execution.

Workflow for Photophysical Characterization

The following diagram illustrates a typical workflow for characterizing the molar absorptivity and quantum yield of a fluorescent compound.

Caption: Workflow for determining molar absorptivity and quantum yield.

Detailed Experimental Protocol: Molar Absorptivity

-

Preparation of Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a precise volume of the chosen solvent (e.g., water, ethanol) to prepare a stock solution of known concentration.

-

Preparation of Dilutions: Prepare a series of dilutions from the stock solution with accurately known concentrations.

-

UV-Vis Spectrophotometry:

-

Use a calibrated UV-Vis spectrophotometer.

-

Record the absorbance spectrum for each dilution over a relevant wavelength range.

-

Identify the wavelength of maximum absorbance (λ_max).

-

-

Data Analysis:

-

For each dilution, record the absorbance at λ_max.

-

Plot a graph of absorbance versus concentration.

-

According to the Beer-Lambert law, this plot should be linear.

-

Perform a linear regression on the data. The slope of the line will be the molar absorptivity (ε).

-

Detailed Experimental Protocol: Relative Quantum Yield

The relative method is a widely used technique for determining fluorescence quantum yield.[5] It involves comparing the fluorescence of the sample to that of a standard with a known quantum yield.

-

Selection of a Quantum Yield Standard: Choose a standard that absorbs and emits in a similar wavelength range as the sample. Common standards include quinine sulfate, fluorescein, and rhodamine derivatives.

-

Preparation of Sample and Standard Solutions: Prepare dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.

-

Fluorescence Spectroscopy:

-

Use a calibrated spectrofluorometer.

-

Measure the absorbance of the sample and standard solutions at the excitation wavelength.

-

Record the fluorescence emission spectra of both the sample and the standard, using the same excitation wavelength and instrument settings.

-

-

Data Analysis: The quantum yield of the sample (Φ_s) can be calculated using the following equation:

Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)

Where:

-

Φ is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

The subscripts s and r refer to the sample and the reference standard, respectively.

-

Data Presentation

While specific values for this compound are not available, experimental determination would yield data that can be presented as follows:

Table 1: Molar Absorptivity of this compound in Various Solvents

| Solvent | λ_max (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |

| Water | TBD | TBD |

| Ethanol | TBD | TBD |

| DMSO | TBD | TBD |

| Other | TBD | TBD |

Table 2: Fluorescence Quantum Yield of this compound in Various Solvents

| Solvent | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (Φf) | Reference Standard |

| Water | TBD | TBD | TBD | e.g., Quinine Sulfate |

| Ethanol | TBD | TBD | TBD | e.g., Quinine Sulfate |

| DMSO | TBD | TBD | TBD | e.g., Rhodamine 6G |

| Other | TBD | TBD | TBD | TBD |

Conclusion and Future Directions

This guide has provided a comprehensive framework for understanding and determining the molar absorptivity and quantum yield of this compound. While direct experimental data for this specific compound is lacking in the public domain, the principles and methodologies outlined here, drawn from studies of analogous compounds, offer a clear path for its characterization. For researchers in drug development and related fields, a thorough understanding of these photophysical properties is a critical first step in harnessing the potential of this and similar molecules as fluorescent probes or in other advanced applications. Future work should focus on the experimental determination of these parameters and exploring the impact of environmental factors to fully unlock the potential of this compound.

References

-

Faust, B. C. (1996). Experimental Determination of Molar Absorptivities and Quantum Yields for Individual Complexes of a Labile Metal in Dilute Solution. Environmental Science & Technology, 30(4), 1235-1243. [Link]

-

Kim, S., et al. (2007). Solvent and pH effects on the fluorescence of 7-(dimethylamino)-2-fluorenesulfonate. Journal of Photochemistry and Photobiology A: Chemistry, 188(2-3), 185-191. [Link]

-

Würth, C., et al. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols, 15, 2697-2717. [Link]

-

Carretero, L., et al. (1998). Quantum yield and molar absorptivity for a dye photobleaching in a holographic recording material. Proc. SPIE 3294, Holographic Materials IV, 91. [Link]

-

Eltaboni, F., et al. (2022). Synthesis and Solvent Dependent Fluorescence of 4-Amino naphthalene-1-sulfonic acid (AmNS)-Alginate (ALG) Bacterial Polymer. Sebha University Journal of Basic and Applied Sciences, 35(2), 145-151. [Link]

-

WorldOfChemicals. (2013). This compound. [Link]

-

PubChem. 8-Amino-4-hydroxynaphthalene-2-sulphonic acid. [Link]

-

Antonescu, A. I., et al. (2021). Synthesis and Solvent Dependent Fluorescence of Some Piperidine-Substituted Naphthalimide Derivatives and Consequences for Water Sensing. Molecules, 26(11), 3326. [Link]

-

Evident Scientific. Solvent Effects on Fluorescence Emission. [Link]

Sources

- 1. This compound [dyestuffintermediates.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. 8-Amino-4-hydroxynaphthalene-2-sulphonic acid | C10H9NO4S | CID 68106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy this compound (EVT-310851) | 489-78-1 [evitachem.com]

- 5. Making sure you're not a bot! [opus4.kobv.de]

- 6. Solvent Effects on Fluorescence Emission [evidentscientific.com]

- 7. Solvent and pH effects on the fluorescence of 7-(dimethylamino)-2-fluorenesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

Toxicological and ecotoxicological data for aminonaphthalenesulfonic acids.

An In-Depth Technical Guide to the Toxicological and Ecotoxicological Profile of Aminonaphthalenesulfonic Acids

Introduction: The Chemical Landscape of Aminonaphthalenesulfonic Acids

Aminonaphthalenesulfonic acids (ANSAs) are a class of aromatic compounds derived from naphthalene, featuring both an amino (-NH₂) and a sulfonic acid (-SO₃H) functional group.[1] These colorless, solid compounds are of significant industrial importance, primarily serving as key intermediates in the synthesis of a wide array of azo dyes and pigments.[1][2] The specific positioning of the amino and sulfonic acid groups on the naphthalene rings gives rise to numerous isomers, each with unique chemical properties and, consequently, distinct toxicological profiles. Notable isomers include Tobias acid (2-amino-1-naphthalenesulfonic acid), Naphthionic acid (4-amino-1-naphthalenesulfonic acid), and various Cleve's acids.[1]

The presence of the sulfonic acid group renders these molecules highly water-soluble, which facilitates their industrial use but also contributes to their potential for high mobility in aquatic environments.[3] This guide provides a comprehensive overview of the current toxicological and ecotoxicological data for ANSAs, offering field-proven insights into their hazard assessment, environmental fate, and the analytical methodologies required for their study.

Part 1: Mammalian and Human Toxicological Profile

The toxicological assessment of ANSAs is critical for ensuring occupational safety and understanding potential human health risks. The profile is built upon a combination of acute toxicity studies, irritation and sensitization data, and genotoxicity assays.

Acute Toxicity and Irritation

Acute toxicity data for ANSAs generally indicate a low order of toxicity via oral administration. For instance, 2-amino-1-naphthalenesulfonic acid (Tobias acid) has a reported oral LD50 in rats of 14,200 mg/kg, indicating low acute toxicity.[4] However, direct contact can cause significant irritation. Several ANSA isomers are classified as skin and eye irritants.[5][6]

-

4-Amino-1-naphthalenesulfonic acid (Naphthionic acid): Classified under GHS as causing severe skin burns and eye damage.[7][8]

-

2-Amino-1-naphthalenesulfonic acid (Tobias acid): Considered an eye irritant.[6]

-

4-Amino-1-naphthalenesulfonic acid sodium salt hydrate: May cause skin, eye, and respiratory irritation.[5]

The strong acidic nature of the sulfonic acid group is a primary driver of the irritant effects observed upon direct contact.[9]

Genotoxicity and Carcinogenicity

The genotoxic potential of ANSAs is a key area of concern, as aromatic amines are a class of compounds known to include carcinogens. Sulfonic acid esters are considered potentially alkylating agents that may exert genotoxic effects.[10]

While comprehensive genotoxicity data for all ANSA isomers is limited, studies on related naphthalenesulfonates have shown negative results in Ames mutagenesis assays.[11] However, the potential for genotoxicity cannot be dismissed for the entire class. For example, while some sulfonic acid esters are negative in the Ames test, others show mutagenic potential, with iso-propyl esters being among the strongest mutagens in some assays.[10] Naphthalene itself is not typically genotoxic in standard in vivo assays, but its metabolites, particularly naphthoquinones, can produce chromosomal damage in vitro.[12] This suggests that the metabolic activation of ANSAs is a critical factor in their potential genotoxicity.

No ingredient of 4-amino-1-naphthalenesulfonic acid sodium salt hydrate or 2-amino-1-naphthalenesulfonic acid is identified as a probable, possible, or confirmed human carcinogen by IARC at levels greater than or equal to 0.1%.[5][13]

Pharmacokinetics (Absorption, Distribution, Metabolism, Excretion)

Studies on rats have shown that 2-amino-1-naphthalenesulfonic acid is rapidly absorbed after oral administration and is excreted in the urine largely unchanged.[6] This indicates that for this specific isomer, metabolism is not extensive and the C-S bond of the sulfonate group remains intact.[6] The high water solubility imparted by the sulfonate group facilitates rapid renal clearance.

The following diagram illustrates the logical workflow for assessing the potential genotoxicity of an ANSA, incorporating metabolic activation as a key step.

Caption: Workflow for Genotoxicity Assessment of ANSAs.

Part 2: Ecotoxicological Profile and Environmental Fate

The high water solubility and resistance to degradation of some sulfonated aromatics mean they can persist and accumulate in aquatic environments, posing a risk to aquatic organisms.[14]

Environmental Fate and Biodegradation

The sulfonate group generally increases a compound's resistance to biodegradation.[14] However, microbial degradation of ANSAs is possible, often involving a consortium of different bacterial strains. For example, a mixed bacterial community can degrade 6-aminonaphthalene-2-sulfonate, where one Pseudomonas strain initiates the conversion to 5-aminosalicylate, and another strain completely degrades the metabolite.[15] This mutualistic interaction is crucial for the complete mineralization of the xenobiotic compound.[15]

The degradation pathway often begins with a dioxygenase enzyme that hydroxylates the aromatic ring, leading to the eventual elimination of the sulfite group and ring cleavage.[16]

The estimated Koc value of 220 for 2-amino-1-naphthalenesulfonic acid suggests it is expected to have moderate mobility in soil.[6]

The diagram below illustrates a simplified, conceptual pathway for the microbial degradation of an aminonaphthalenesulfonate.

Sources

- 1. Aminonaphthalenesulfonic acids - Wikipedia [en.wikipedia.org]

- 2. Naphthionic acid - Wikipedia [en.wikipedia.org]

- 3. Developments in Methods of Analysis for Naphthalene Sulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. 2-Amino-1-naphthalenesulfonic acid | C10H9NO3S | CID 6670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Amino-1-naphthalenesulfonic acid | C10H9NO3S | CID 6790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. ndep.nv.gov [ndep.nv.gov]

- 10. Structure-activity considerations and in vitro approaches to assess the genotoxicity of 19 methane-, benzene- and toluenesulfonic acid esters [pubmed.ncbi.nlm.nih.gov]

- 11. Final report on the amended safety assessment of sodium polynaphthalenesulfonate and sodium naphthalenesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Genetic toxicity of naphthalene: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chemicalbook.com [chemicalbook.com]

- 14. Bioaccumulation and toxicity of 2-naphthalene sulfonate: an intermediate compound used in textile industry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Bacterial communities degrading amino- and hydroxynaphthalene-2-sulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontiers | Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation [frontiersin.org]

Methodological & Application

Advanced HPLC Methodologies for Amino Acid Quantification: A Guide to Pre- and Post-Column Derivatization Techniques

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise quantification of amino acids is a cornerstone of numerous scientific disciplines, from proteomics and clinical diagnostics to food science and pharmaceutical development. High-Performance Liquid Chromatography (HPLC) stands out as a powerful analytical tool for this purpose. However, most amino acids lack a native chromophore or fluorophore, making their direct detection by common HPLC detectors challenging.[1][2] To overcome this limitation, derivatization—the chemical modification of amino acids to attach a UV-active or fluorescent tag—is employed. This can be performed either before (pre-column) or after (post-column) chromatographic separation.

While the query specified an interest in 8-Amino-4-hydroxynaphthalene-2-sulfonic acid, a comprehensive review of current literature reveals that its application as a derivatizing agent for amino acid analysis by HPLC is not a well-established or documented method. This guide, therefore, focuses on the industry-standard, validated, and widely practiced derivatization chemistries that form the bedrock of modern amino acid analysis: pre-column derivatization with o-Phthalaldehyde (OPA) and 9-fluorenylmethyloxycarbonyl chloride (FMOC), and post-column derivatization with Ninhydrin. Understanding these robust methods is critical for generating accurate and reproducible results.

Part 1: The Principle of Derivatization in Amino Acid Analysis

The primary goal of derivatization is to enhance the detectability of amino acids.[2][3] An ideal derivatization reaction should be rapid, quantitative, and produce a single, stable derivative for each amino acid to ensure accurate quantification.

Pre-Column vs. Post-Column Derivatization

The choice between pre- and post-column derivatization is a critical decision in method development, with distinct advantages and disadvantages.

| Feature | Pre-Column Derivatization | Post-Column Derivatization |

| Workflow | Derivatization occurs before injection onto the HPLC column. | Analytes are separated in their native form and derivatized after elution from the column, just before the detector. |

| Advantages | - High sensitivity (especially with fluorescence).- Consumes less reagent.- Can be automated in the autosampler.[1][4] | - More robust and less susceptible to matrix interference.[5]- Separation is of the native, unmodified amino acids. |

| Disadvantages | - Derivatives may be unstable.- Reagent by-products can interfere with chromatography.[3]- Matrix components can interfere with the derivatization reaction. | - Requires an additional pump and reaction coil.- Generally lower sensitivity than pre-column fluorescence methods.- Broader peaks due to post-column dead volume. |

| Common Reagents | OPA, FMOC, Dansyl Chloride, PITC | Ninhydrin, OPA |

Part 2: Pre-Column Derivatization with OPA and FMOC

The combination of o-Phthalaldehyde (OPA) and 9-fluorenylmethyloxycarbonyl chloride (FMOC) is the most common approach for pre-column derivatization as it allows for the analysis of both primary and secondary amino acids in a single run.[3][6][7]

Mechanism of Action

-

OPA : Reacts rapidly with primary amino groups in the presence of a thiol (e.g., 3-mercaptopropionic acid, MPA) under alkaline conditions to form highly fluorescent isoindole derivatives.[3][8] OPA itself is not fluorescent, minimizing background interference.[3] However, it does not react with secondary amines like proline and hydroxyproline.[6][7]

-

FMOC : Reacts with both primary and secondary amino groups to form stable, fluorescent carbamate derivatives.[3] This allows for the detection of proline and other secondary amines that are missed by OPA.

By performing a sequential reaction—first with OPA to derivatize primary amines, followed by FMOC to derivatize secondary amines—a comprehensive amino acid profile can be obtained.[4]

Workflow for Automated OPA/FMOC Derivatization

Modern HPLC autosamplers can be programmed to perform the entire derivatization process automatically, significantly improving reproducibility and throughput.[1][4][8]

Caption: Automated in-needle derivatization workflow for amino acids.

Detailed Protocol: Automated OPA/FMOC Derivatization and HPLC Analysis

This protocol is a representative method and may require optimization for specific matrices or instrument setups.

1. Reagent Preparation:

-

Borate Buffer (0.4 M, pH 10.2): Dissolve 24.7 g of boric acid in 1 L of ultrapure water. Adjust pH to 10.2 with 10 M sodium hydroxide.

-

OPA Reagent: Dissolve 10 mg of o-Phthalaldehyde in 1 mL of methanol. Add 10 µL of 3-mercaptopropionic acid (MPA). This reagent is light-sensitive and should be prepared fresh.

-

FMOC Reagent: Dissolve 2.5 mg of 9-fluorenylmethyloxycarbonyl chloride in 1 mL of acetonitrile. Prepare fresh daily.

-

Mobile Phase A: 17 mM Sodium Acetate Trihydrate with 3% Tetrahydrofuran (THF), pH 7.2.[9]

-

Mobile Phase B: Acetonitrile/Methanol/Water (45:45:10, v/v/v).[4]

2. Autosampler Derivatization Program:

The following is an example program. Exact commands will vary by instrument manufacturer.[1]

| Step | Action | Volume/Time |

| 1 | Draw Borate Buffer | 12.5 µL |

| 2 | Draw Sample/Standard | 5.0 µL |

| 3 | Mix in needle | 5 times |

| 4 | Wait | 0.2 min |

| 5 | Draw OPA Reagent | 2.5 µL |

| 6 | Mix in needle | 10 times |

| 7 | Wait | 0.5 min |

| 8 | Draw FMOC Reagent | 5.0 µL |

| 9 | Mix in needle | 10 times |

| 10 | Inject | Entire loop volume |

3. HPLC Conditions:

| Parameter | Setting |

| Column | Reversed-Phase C18, e.g., 4.6 x 150 mm, 3.5 µm |

| Column Temperature | 40 °C |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 1.0 µL of the final reaction mixture |

| Fluorescence Detector | Time Program: 0-18 min: Ex: 340 nm, Em: 450 nm (for OPA derivatives)[9]18.1-30 min: Ex: 266 nm, Em: 305 nm (for FMOC derivatives)[9] |

| Gradient Elution | Time (min) |

| 0 | |

| 20 | |

| 22 | |

| 25 | |

| 25.1 | |

| 30 |

Part 3: Post-Column Derivatization with Ninhydrin

The Ninhydrin method is a classic, robust, and highly reproducible technique for amino acid analysis.[5][10] It is less prone to matrix effects than pre-column methods because the separation of the native amino acids occurs before any chemical reaction.[5]

Mechanism of Action

Ninhydrin (2,2-dihydroxyindane-1,3-dione) reacts with the alpha-amino group of primary and secondary amino acids upon heating.

-

Primary Amines : React with two molecules of Ninhydrin to form a deep purple product known as Ruhemann's purple, with a maximum absorbance at 570 nm.[5][11]

-

Secondary Amines (Proline, Hydroxyproline) : React to form a yellow-orange product with a maximum absorbance at 440 nm.[5]

This dual-wavelength detection allows for the simultaneous quantification of all proteinogenic amino acids in a single run.[5]

Workflow for Post-Column Ninhydrin Derivatization

Caption: Workflow for HPLC with post-column Ninhydrin derivatization.

Detailed Protocol: Post-Column Ninhydrin Analysis

This protocol is based on traditional ion-exchange chromatography, which is the standard for post-column Ninhydrin methods.

1. Reagent and Buffer Preparation:

-